p-(Dimethylamino)benzaldehyde oxime

Descripción general

Descripción

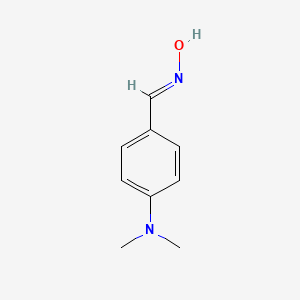

p-(Dimethylamino)benzaldehyde oxime is an organic compound with the molecular formula C9H12N2O. It is derived from p-(Dimethylamino)benzaldehyde, a compound commonly used in various chemical reactions and industrial applications. The oxime functional group, characterized by the presence of a C=N-OH moiety, imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-(Dimethylamino)benzaldehyde oxime typically involves the reaction of p-(Dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature, resulting in the formation of the oxime derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process, making it more efficient and cost-effective .

Análisis De Reacciones Químicas

Reaction Mechanisms and Kinetics

The oxime functional group (-C=N-OH) in this compound participates in nucleophilic addition and condensation reactions. Key mechanistic insights include:

Rate-Limiting Dehydration Step

At neutral pH, oxime formation involves a two-step process:

-

Nucleophilic attack : The aminooxy group attacks the carbonyl carbon of aldehydes/ketones, forming a carbinolamine intermediate.

-

Dehydration : Acid-catalyzed elimination of water yields the oxime product.

This dehydration step is rate-limiting under neutral conditions, as demonstrated in Jencks' foundational work .

Accelerated Reactivity

The dimethylamino group enhances reaction rates by:

-

Stabilizing transition states through electron donation.

-

Enabling intramolecular proton transfer during dehydration .

Catalytic Studies

Catalysts significantly improve reaction efficiency in oxime ligation. Experimental data from comparative studies:

Key findings :

-

2-(Aminomethyl)benzimidazole accelerates oxime formation by 9-fold at physiological pH .

-

m-Phenylenediamine enables efficient bioconjugation at micromolar concentrations, outperforming aniline in protein PEGylation .

Comparative Reaction Kinetics

The dimethylamino substituent enhances nucleophilicity, as shown in oxime ligation studies:

| Nucleophile | Substrate | Relative Rate (vs. Control) | Conditions | Source |

|---|---|---|---|---|

| Dimethylaminoethyloxyamine | 2-Formylpyridine | 3.0-fold | pH 7.4, 25°C | |

| Methoxyamine (control) | 2-Formylpyridine | 1.0-fold (baseline) | pH 7.4, 25°C |

Implications :

-

The dimethylamino group reduces energy barriers in transition states, enabling faster conjugation .

-

Applications in bioconjugation benefit from reduced reaction times and milder conditions .

Hydrolytic Stability

Oxime bonds derived from p-(dimethylamino)benzaldehyde oxime show greater hydrolytic stability than hydrazones, making them preferable for:

Case Study: Protein PEGylation

Aplicaciones Científicas De Investigación

Organic Synthesis

p-(Dimethylamino)benzaldehyde oxime serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives, making it valuable in developing new compounds.

Analytical Chemistry

This compound is used as a reagent in analytical methods to detect specific biomolecules. For instance, it is involved in Ehrlich's reagent for testing indole alkaloids, where it forms a blue-colored adduct upon reaction with indoles .

Biochemical Assays

In biochemistry, this compound is utilized as a probe to study enzyme activities. Its interaction with metal ions can influence enzymatic pathways, providing insights into biochemical mechanisms.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound. Its derivatives have been investigated for antimicrobial and anticancer activities, highlighting its significance in drug development .

Polymer Chemistry

The compound has applications in creating covalent adaptable networks (CANs), enhancing their dynamic properties through oxime chemistry. This application expands the potential uses of CANs in various fields such as materials science.

Data Table: Summary of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Diverse derivatives through nucleophilic reactions |

| Analytical Chemistry | Component of Ehrlich's reagent for indole detection | Formation of blue adduct indicates presence of indoles |

| Biochemical Assays | Probe for studying enzyme activities | Insights into enzymatic pathways |

| Medicinal Chemistry | Investigated for therapeutic properties | Potential antimicrobial and anticancer activities |

| Polymer Chemistry | Used in creating covalent adaptable networks | Improved dynamic properties |

Case Study 1: Ehrlich's Reagent and Indole Detection

In studies utilizing this compound as part of Ehrlich's reagent, researchers demonstrated its effectiveness in detecting indole alkaloids. The formation of a distinct blue adduct provided a reliable method for identifying these compounds in various biological samples .

Case Study 2: Oxime Ligation in Bioconjugation

Recent advancements in bioconjugation chemistry have highlighted the use of this compound in oxime ligation reactions. This bioorthogonal reaction allows for selective labeling of biomolecules, expanding its utility in biochemical research.

Mecanismo De Acción

The mechanism of action of p-(Dimethylamino)benzaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, modifying the structure and function of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

p-(Dimethylamino)benzaldehyde: The parent compound, used in similar applications but lacks the oxime functional group.

Benzaldehyde oxime: Similar structure but without the dimethylamino group, leading to different chemical properties and reactivity.

Uniqueness

p-(Dimethylamino)benzaldehyde oxime is unique due to the presence of both the dimethylamino and oxime functional groups. This combination imparts distinct chemical reactivity and makes it valuable in various synthetic and research applications .

Actividad Biológica

p-(Dimethylamino)benzaldehyde oxime (PDBA) is an organic compound characterized by the molecular formula C₉H₁₂N₂O. Its structure includes a dimethylamino group attached to a benzaldehyde moiety, along with an oxime functional group. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in synthetic chemistry.

PDBA is synthesized through the reaction of p-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime derivative. The unique structural features of PDBA, especially the presence of the dimethylamino group, enhance its nucleophilicity and reactivity compared to simpler analogs.

Potential Biological Activities

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting that PDBA could possess comparable properties.

- Kinase Inhibition : Oximes have been identified as potential kinase inhibitors, which are crucial in cancer therapy. PDBA's oxime functional group may allow it to interact with various kinases involved in tumorigenesis .

- Enzyme Interactions : The oxime group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways.

Case Studies and Research Findings

Although direct research on PDBA is scarce, insights can be drawn from studies on related compounds:

- Oximes as Therapeutics : A study highlighted that oximes exhibit anticancer and anti-inflammatory activities. They have been shown to inhibit over 40 different kinases, including those involved in cancer progression .

- Biochemical Assays : Oximes have been employed in biochemical assays as probes for studying enzyme activities, suggesting that PDBA may also serve similar roles in research applications.

Comparative Analysis with Similar Compounds

To better understand PDBA's unique properties, a comparison with structurally similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| p-(Dimethylamino)benzaldehyde | Dimethylamino group | Limited data on biological activity |

| Benzaldehyde oxime | Lacks dimethylamino group | Antimicrobial activity reported |

| Indirubin oxime | Kinase inhibitor potential | High affinity for cancer-related kinases |

The biological mechanism of action for PDBA likely involves several pathways:

- Nucleophilic Addition Reactions : The oxime group can participate in nucleophilic addition reactions, modifying biomolecules' structure and function.

- Metal Ion Interaction : The ability to form complexes with metal ions may alter enzymatic activities, impacting various biochemical pathways.

Propiedades

IUPAC Name |

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYKADYTQMVUAG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425919 | |

| Record name | p-(Dimethylamino)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2929-84-2 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.